![molecular formula C7H14O3S B2454001 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1782025-98-2](/img/structure/B2454001.png)
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the CAS Number: 1782025-98-2 . Its molecular weight is 178.25 and its IUPAC name is 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2 . This indicates that the compound has a tetrahydro-2H-thiopyran core with a 2-hydroxyethyl group attached to the 4-position .Scientific Research Applications
Molecular Structure and Conformational Analysis
A comprehensive study on the molecular structure and conformational analysis of various substituted tetrahydro-2H-thiopyran-1,1-dioxides, including 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide, has been conducted. This research uses ab initio molecular orbital theory and density functional theory (DFT) to examine the conformers and rotamers of these compounds. The study provides valuable insights into the conformational preferences and energy states of these molecules, which are crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).
Novel Synthetic Methods
Recent advancements in synthetic chemistry have led to the development of new methods for constructing tetrahydro-2H-thiopyran 1,1-dioxides. One such innovative approach involves a [1+1+1+1+1+1] annulation process, showcasing an unconventional use of a tethered C-S synthon. This method opens up new possibilities for synthesizing these compounds efficiently (Chen et al., 2022).
Reagent Preparation for Thiopyran Synthesis
Efficient preparation of reagents for the introduction of thiopyran structures is crucial for the synthesis of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide and related compounds. Research in this area has led to the development of practical methods for preparing these reagents, thereby facilitating the synthesis of thiopyran-containing compounds (Ward et al., 2007).
Base-Induced Cyclization for Synthesis
Innovative synthetic techniques, such as base-induced cyclization of propargyl alkenylsulfones, have been explored for the synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides. This method demonstrates the versatility of these compounds in organic synthesis, significantly contributing to the development of new chemical entities (Hatial et al., 2015).
Photorearrangement Studies
Photorearrangement studies of 4,4-diphenyl-γ-thiopyran and its 1,1-dioxide derivative provide insights into the photochemical behavior of these compounds. Understanding their photoreactivity is essential for potential applications in photochemistry and material science (Gravel & Leboeuf, 1982).
Scalable Synthesis Protocols
Scalable preparation protocols have been developed for cyclic sulfone derivatives, including 4,4-disubstituted six-membered cyclic sulfones. These protocols are crucial for medicinal chemistry applications, providing access to important building blocks for drug discovery (Hugelshofer et al., 2021).
Photorearrangement for Stereochemistry
Research into the stereoselectivity of photorearrangement of 4,4-dialkyl-2,6-diphenyl-4H-thiopyran-1,1-dioxides has contributed significantly to the understanding of stereochemical outcomes in photochemical reactions. These findings are important for developing photochemically driven synthetic processes (Jafarpour & Pirelahi, 2006).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given the structural similarity to other thiopyran derivatives, it might be involved in anti-inflammatory, antiarthritic, antiasthmatic and antiallergic pathways . .
Result of Action
Preliminary studies suggest potential anti-inflammatory, antiarthritic, antiasthmatic and antiallergic effects , but these findings need to be confirmed through more extensive research.
properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHAOWAKIVQQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide | |
CAS RN |
1782025-98-2 |
Source
|
Record name | 4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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